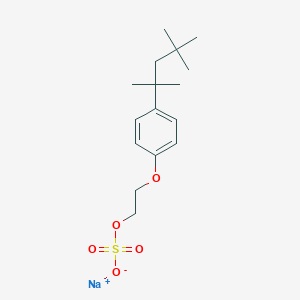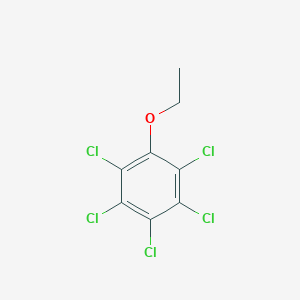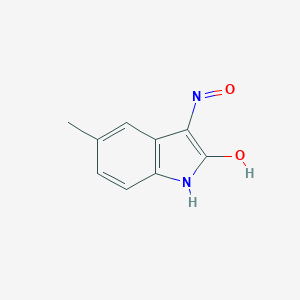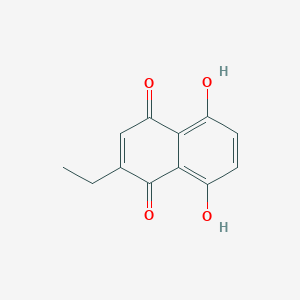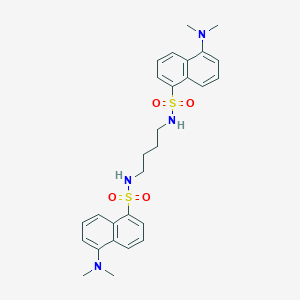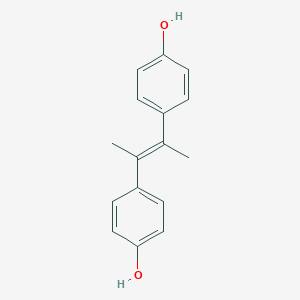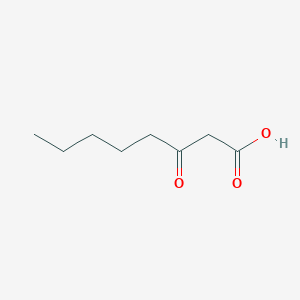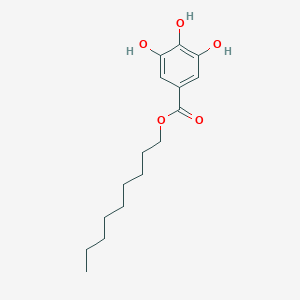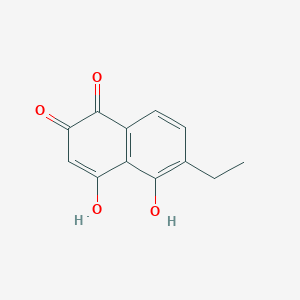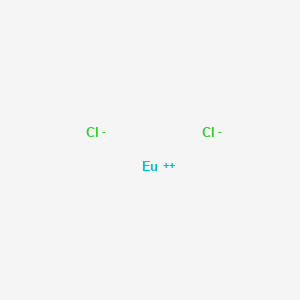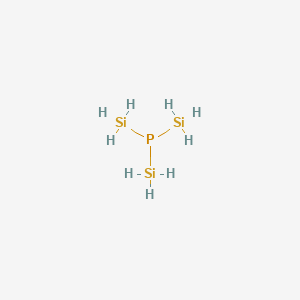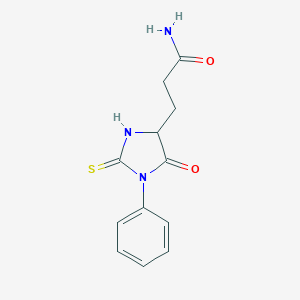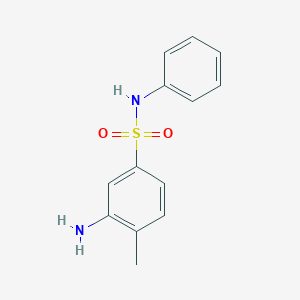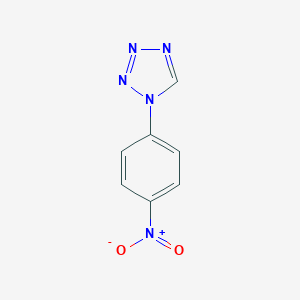
1-(4-Nitrophenyl)-1h-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Nitrophenyl)-1h-tetrazole, commonly known as NPT, is a highly explosive compound that has been extensively studied for its potential applications in various fields. This compound has gained significant attention due to its unique properties, such as high thermal stability, high energy content, and insensitivity to shock and friction.
作用機序
The mechanism of action of 1-(4-Nitrophenyl)-1h-tetrazole is not fully understood, but it is believed to involve the release of energy upon decomposition. When subjected to heat or shock, NPT decomposes rapidly, releasing a large amount of energy in the form of heat and gas. This energy release is what makes NPT an ideal candidate for use in explosives and propellants.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 1-(4-Nitrophenyl)-1h-tetrazole. However, it is known that exposure to NPT can cause irritation to the skin, eyes, and respiratory system. Additionally, prolonged exposure to NPT can cause damage to the liver and kidneys.
実験室実験の利点と制限
The advantages of using 1-(4-Nitrophenyl)-1h-tetrazole in lab experiments include its high energy content, insensitivity to shock and friction, and thermal stability. These properties make it an ideal candidate for use in experiments that require high-energy reactions. However, the limitations of using NPT in lab experiments include its explosive nature, which requires careful handling and storage, and its potential health hazards.
将来の方向性
There are several future directions for research on 1-(4-Nitrophenyl)-1h-tetrazole. One area of interest is the development of safer and more efficient methods for synthesizing NPT. Additionally, research is needed to better understand the mechanism of action of NPT and its potential applications in other fields, such as medicine and energy storage. Finally, further investigation is needed to determine the potential health hazards associated with exposure to NPT and to develop methods for mitigating these hazards.
Conclusion:
In conclusion, 1-(4-Nitrophenyl)-1h-tetrazole is a highly explosive compound that has gained significant attention due to its unique properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of NPT have been discussed in this paper. Further research is needed to fully understand the potential applications and health hazards associated with this compound.
合成法
The synthesis of 1-(4-Nitrophenyl)-1h-tetrazole can be achieved by several methods, including the reaction of sodium azide with 4-nitrophenylhydrazine in the presence of a catalyst, the reaction of sodium azide with 4-nitrophenylhydrazine in the presence of an acid, and the reaction of 4-nitrophenylhydrazine with triethyl orthoformate and sodium azide. Each of these methods has its advantages and disadvantages, and the choice of method depends on the specific application.
科学的研究の応用
1-(4-Nitrophenyl)-1h-tetrazole has been extensively studied for its potential applications in various fields, including military, aerospace, and pyrotechnics. The high energy content and insensitivity to shock and friction make it an ideal candidate for use in explosives and propellants. Additionally, NPT has been investigated for its potential use in gas generators, rocket motors, and airbags.
特性
CAS番号 |
14213-11-7 |
|---|---|
製品名 |
1-(4-Nitrophenyl)-1h-tetrazole |
分子式 |
C7H5N5O2 |
分子量 |
191.15 g/mol |
IUPAC名 |
1-(4-nitrophenyl)tetrazole |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)7-3-1-6(2-4-7)11-5-8-9-10-11/h1-5H |
InChIキー |
NHYHTYJIILODSA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C=NN=N2)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1N2C=NN=N2)[N+](=O)[O-] |
その他のCAS番号 |
16759-47-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



